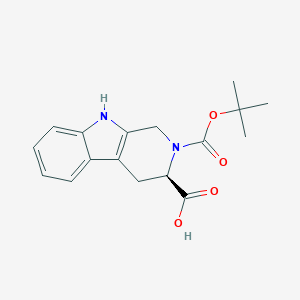

Boc-D-Tpi-OH

Descripción

Boc-D-Tpi-OH is a chiral amino acid derivative featuring a tetrahydroisoquinoline (Tpi) backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . This compound is part of a broader family of Tpi derivatives, including H-Tpi-OH, Boc-Tpi-OH, and Fmoc-Tpi-OH, which are critical intermediates in peptide synthesis and medicinal chemistry. The "D" designation indicates the D-configuration of the chiral center, which may influence its biological activity and resistance to enzymatic degradation compared to its L-isomer counterpart.

Propiedades

Número CAS |

123910-26-9 |

|---|---|

Fórmula molecular |

C17H19N2O4- |

Peso molecular |

315.34 g/mol |

Nombre IUPAC |

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/p-1/t14-/m1/s1 |

Clave InChI |

FHEPEWKHTOVVAT-CQSZACIVSA-M |

SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |

SMILES isomérico |

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)[O-])C3=CC=CC=C3N2 |

SMILES canónico |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)[O-])C3=CC=CC=C3N2 |

Solubilidad |

47.5 [ug/mL] |

Sinónimos |

123910-26-9; Boc-D-Tpi-OH; Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylicacid; ST080689; (R)-1,3,4,9-Tetrahydro-b-carboline-2,3-dicarboxylicacid2-tert-butylester; (R)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; AC1LOR01; (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; MLS001359874; N-BOC-D-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylicacid; SCHEMBL8243497; CHEMBL1903088; 03756_FLUKA; 03757_FLUKA; FHEPEWKHTOVVAT-CQSZACIVSA-N; MolPort-001-758-470; HMS3056L12; ZINC1081343; CB-773; AKOS024285062; SC-11205; SMR001224403; AB0047389; FT-0653172; A-2186 |

Origen del producto |

United States |

Métodos De Preparación

Direct Boc Protection of D-Tpi-OH

The most straightforward method involves reacting D-Tpi-OH with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base. This approach mirrors protocols for Boc-D-Trp-OH:

-

Dissolve D-Tpi-OH (1 equiv.) in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran).

-

Add (Boc)₂O (1.1–1.5 equiv.) and triethylamine (2–3 equiv.) to deprotonate the amino group.

-

Stir the mixture at 0–25°C for 12–24 hours.

-

Quench the reaction with aqueous HCl, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate).

Optimization Notes :

Alternative Activation Strategies

For sterically hindered substrates, mixed carbonic anhydride or active ester methods improve coupling efficiency. For example, a protocol adapted from disulfide surrogate peptide synthesis employs:

-

Pre-activation of D-Tpi-OH with Boc₂O and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

-

Coupling with a resin-bound peptide using diisopropylcarbodiimide (DIC).

This method achieves >85% conversion in Boc protection steps, as evidenced by thin-layer chromatography (TLC) monitoring.

Solid-Phase Synthesis Integration

This compound is integral to Boc-SPPS, particularly in combinatorial libraries. The "tea-bag" method involves:

-

Loading D-Tpi-OH onto a hydroxymethyl resin via ester linkage.

-

Boc protection using (Boc)₂O and DIC/HOBt activation.

-

Sequential deprotection (trifluoroacetic acid, TFA) and coupling cycles.

Key Advantages :

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Solution-Phase (Boc₂O) | 85–90% | >95% | Moderate |

| Solid-Phase (Tea-Bag) | 90–95% | >98% | High |

| Active Ester (HOBt/DIC) | 80–85% | 90–95% | Low |

Trade-offs : Solution-phase methods offer simplicity but require extensive purification, while solid-phase approaches minimize intermediates at the cost of specialized equipment.

Challenges and Mitigation Strategies

-

Racemization Risk : D-Tpi-OH’s chiral center is prone to epimerization under basic conditions. Mitigation includes:

-

Purification Difficulties : Polar byproducts (e.g., tert-butanol) complicate isolation. Silica gel chromatography with stepwise gradients (5–20% ethyl acetate) resolves this.

Industrial and Research Applications

This compound is pivotal in synthesizing peptidomimetics targeting neurological receptors. Recent studies highlight its role in:

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-Tpi-OH undergoes several types of chemical reactions, including:

Substitution: The amino group of this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Coupling: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids.

Substitution: Nucleophiles such as amines or alcohols.

Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, or other coupling reagents.

Major Products

The major products formed from these reactions include deprotected tryptophan, substituted derivatives, and peptide chains.

Aplicaciones Científicas De Investigación

Boc-D-Tpi-OH has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and complex organic molecules.

Biology: Employed in the study of protein structure and function.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of Boc-D-Tpi-OH primarily involves its role as a protecting group. The tert-butyloxycarbonyl group protects the amino group of tryptophan during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. This selective protection and deprotection strategy is crucial in multi-step organic synthesis and peptide assembly .

Comparación Con Compuestos Similares

The following analysis compares Boc-D-Tpi-OH with structurally and functionally related compounds, emphasizing molecular properties, applications, and distinctions.

Tpi-OH Derivatives (Same Backbone, Different Protecting Groups)

Compounds sharing the Tpi backbone but differing in protecting groups include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Applications |

|---|---|---|---|---|

| This compound (T8004) | C₁₂H₁₄N₂O₂ | 218.25 | Boc | Peptide synthesis, chiral probes |

| H-Tpi-OH (T8001) | C₁₂H₁₄N₂O₂ | 218.25 | None (free amine) | Base structure for modifications |

| Fmoc-Tpi-OH (T8005) | C₁₂H₁₄N₂O₂ | 218.25 | Fmoc | Solid-phase peptide synthesis |

Key Differences :

- Protecting Group Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, whereas the Fmoc group is base-sensitive . This makes this compound preferable for orthogonal protection strategies in multi-step syntheses.

- Stereochemistry : this compound’s D-configuration may enhance metabolic stability in vivo compared to its L-isomer (Boc-Tpi-OH, T8003), which is critical for designing protease-resistant peptides .

Structurally Analogous Amino Acid Derivatives

Other amino acid derivatives with similar protective groups or backbones include:

Key Differences :

- Backbone Complexity: this compound’s tetrahydroisoquinoline core provides rigidity and aromaticity, which can enhance binding to hydrophobic pockets in target proteins. In contrast, Boc-D-Thr-OH (a proteinogenic amino acid derivative) is more flexible and water-soluble due to its hydroxyl group .

- Molecular Weight : this compound (218.25 g/mol) is significantly smaller than Fmoc-Tqa-OH (413.47 g/mol), which may affect permeability in drug delivery applications .

Actividad Biológica

Boc-D-Tpi-OH, chemically known as Boc-D-1,2,3,4-tetrahydronorharman-3-carboxylic acid, is a compound with significant potential in pharmacology due to its structural features and biological properties. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and research findings.

- Molecular Formula : C₁₇H₂₀N₂O₄

- Molecular Weight : 316.36 g/mol

- Structural Characteristics : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in chemical reactions. This property makes it a valuable building block for drug synthesis and modifications.

This compound has been identified as a potential inhibitor of monoamine oxidase (MAO) . MAO is an enzyme that degrades neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound may help elevate the levels of these neurotransmitters in the brain, offering therapeutic avenues for conditions like depression and Parkinson's disease .

Case Studies and Experimental Data

- Inhibition of MAO Activity : Preliminary studies suggest that this compound could inhibit MAO activity effectively. However, detailed kinetic studies are required to quantify this effect and establish its therapeutic index.

- Synthesis and Analog Development : this compound serves as a precursor for synthesizing various analogs with diverse pharmacological profiles. Researchers have successfully modified the compound to explore its efficacy against different biological targets .

- Potential Applications in Neurology : Given its potential to modulate neurotransmitter levels, this compound is being investigated for applications in treating neurological disorders. Its ability to cross the blood-brain barrier remains a critical factor for its development as a therapeutic agent .

Data Table: Summary of Biological Activities

| Activity Type | Evidence Level | Potential Applications |

|---|---|---|

| MAO Inhibition | Preliminary | Depression, Parkinson's disease |

| Neuroprotection | Hypothetical | Neurodegenerative disorders |

| Antioxidant Activity | Suggested | General health improvement |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound:

- In Vivo Studies : Animal models will be crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

- Clinical Trials : If preclinical results are promising, clinical trials will be needed to assess safety and efficacy in humans.

- Structural Modifications : Investigating various analogs could lead to more potent derivatives with improved selectivity for specific targets.

Q & A

Q. How to interpret conflicting results in this compound’s cytotoxicity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.